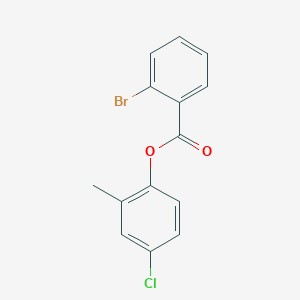![molecular formula C16H17ClN4O2 B5577564 N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5577564.png)
N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as CQMAH and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Research into N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide and similar compounds has focused on their synthesis, characterization, and potential applications in various fields. For example, Saeed et al. (2014) detailed the synthesis and characterization of new derivatives involving quinoline and various other moieties, emphasizing the role of these compounds in chemical research for potential applications in medicinal chemistry and materials science (Saeed, Abbas, Ibrar, & Bolte, 2014). Similarly, Bingul et al. (2016) explored the anti-cancer activity of hydrazide derivatives incorporating a quinoline moiety, providing a basis for the development of new therapeutic agents (Bingul, Tan, Gardner, Sutton, Arndt, Marshall, Cheung, Kumar, & Black, 2016).
Antimicrobial and Anticancer Properties
The antimicrobial and anticancer properties of compounds related to this compound have been a significant area of interest. Ahmed et al. (2006) reported on the synthesis and antimicrobial activity of related compounds, demonstrating significant inhibition of bacterial and fungal growth, highlighting their potential as templates for developing new antimicrobial agents (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006). On the cancer research front, Bingul et al. (2016) provided insights into the development of biologically active hydrazide compounds with potent anti-cancer properties, marking a significant step towards novel cancer therapies.
Optical and Material Applications
Compounds structurally related to this compound have also been explored for their potential in optical and material science applications. Wu et al. (2018) developed a simple chemosensor based on a similar quinoline-containing hydrazone, showcasing its high selectivity and sensitivity toward Zn2+ ions in aqueous media, indicating its utility in environmental monitoring and bioimaging applications (Wu, Mao, Wang, Zhao, Xu, Xu, & Xue, 2018).
Propiedades
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c17-16-13(9-12-3-1-2-4-14(12)19-16)10-18-20-15(22)11-21-5-7-23-8-6-21/h1-4,9-10H,5-8,11H2,(H,20,22)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEBXOYGGJLSIC-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)
![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)
![N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5577519.png)
![4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5577521.png)



![2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5577551.png)
![methyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B5577560.png)


![4-(4-fluorophenyl)-1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-piperidinol](/img/structure/B5577571.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5577576.png)
